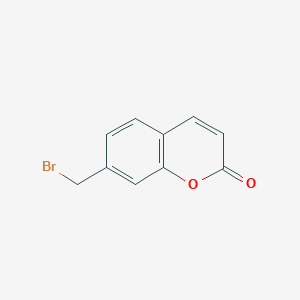
Propylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylzinc bromide, 0.50 M in THF is an organozinc compound with the chemical formula C3H7BrZn. It is a colorless to yellowish solid that is highly reactive and sensitive to air and moisture. This compound is primarily used as a halogenation reagent in organic synthesis reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propylzinc bromide, 0.50 M in THF can be synthesized through the reaction of n-propyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with air or moisture .
Industrial Production Methods
Industrial production of n-propylzinc bromide involves the reaction of n-propyl bromide with zinc powder in THF under controlled conditions. The reaction mixture is then purified through distillation and washing to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Propylzinc bromide, 0.50 M in THF undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving n-propylzinc bromide depend on the specific reaction conditions and reagents used. For example, in Negishi coupling reactions, the major products are often complex organic molecules with new carbon-carbon bonds .
Aplicaciones Científicas De Investigación
Propylzinc bromide, 0.50 M in THF has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.
Materials Science: It is used in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of n-propylzinc bromide involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The compound’s reactivity is due to the presence of the zinc atom, which can form strong bonds with carbon atoms, facilitating the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Methylzinc bromide
- Ethylzinc bromide
- Butylzinc bromide
Uniqueness
Propylzinc bromide, 0.50 M in THF is unique due to its specific reactivity and the types of reactions it can undergo. Compared to other organozinc compounds, it offers distinct advantages in terms of selectivity and efficiency in organic synthesis .
Propiedades
Fórmula molecular |
C3H7BrZn |
|---|---|
Peso molecular |
188.4 g/mol |
Nombre IUPAC |
bromozinc(1+);propane |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BXIZKCIGQKZYGR-UHFFFAOYSA-M |
SMILES canónico |
CC[CH2-].[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B8811504.png)
![1-Boc-4-[(4-methylphenyl)amino]-piperidine](/img/structure/B8811508.png)




![7-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine](/img/structure/B8811531.png)




![3-Bromo-7-phenylimidazo[1,2-a]pyridine](/img/structure/B8811581.png)

